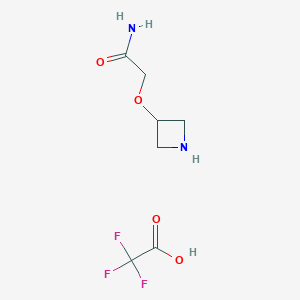
2-(Azetidin-3-yloxy)acetamide;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Azetidin-3-yloxy)acetamide;2,2,2-trifluoroacetic acid is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a versatile compound that can be synthesized using different methods and has been extensively studied for its biochemical and physiological effects.
Scientific Research Applications
Synthesis of New Heterocyclic Amino Acid Derivatives
This compound plays a crucial role in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
Suzuki–Miyaura Cross-Coupling Reaction
The compound is used in the Suzuki–Miyaura cross-coupling reaction from the corresponding brominated pyrazole–azetidine hybrid with boronic acids . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry to synthesize various types of organic compounds.
Synthesis of Oxetane Compounds
Methyl 2-(oxetan-3-ylidene)acetate was obtained in a similar manner, which was further treated with various (N-Boc-cycloaminyl)amines to yield the target 3-substituted 3-(acetoxymethyl)oxetane compounds . These oxetane compounds are important in pharmaceutical chemistry due to their unique chemical properties.
Antimicrobial Activity
Various substituted azetidin-2-one derivatives have been identified as having antimicrobial activity . This suggests that “2-(Azetidin-3-yloxy)acetamide;2,2,2-trifluoroacetic acid” could potentially be used in the development of new antimicrobial agents.
Immunostimulating Activity
In addition to their antimicrobial activity, various substituted azetidin-2-one derivatives have been identified as having immunostimulating activity . This indicates a potential application of “2-(Azetidin-3-yloxy)acetamide;2,2,2-trifluoroacetic acid” in the field of immunology.
Antioxidant Activity
These derivatives also exhibit antioxidant activity , suggesting that “2-(Azetidin-3-yloxy)acetamide;2,2,2-trifluoroacetic acid” could be used in the development of new antioxidants.
properties
IUPAC Name |
2-(azetidin-3-yloxy)acetamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.C2HF3O2/c6-5(8)3-9-4-1-7-2-4;3-2(4,5)1(6)7/h4,7H,1-3H2,(H2,6,8);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPZLLLWOXERJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCC(=O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-yloxy)acetamide, trifluoroacetic acid | |
CAS RN |
2138036-18-5 |
Source


|
| Record name | 2-(azetidin-3-yloxy)acetamide; trifluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide](/img/structure/B2436023.png)
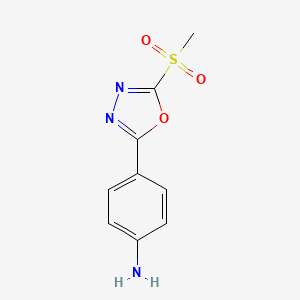
![(2E)-4,4,4-trifluoro-N-(4-methoxyphenyl)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide](/img/structure/B2436026.png)
![N-(2-methoxyethyl)-4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]benzamide](/img/structure/B2436027.png)

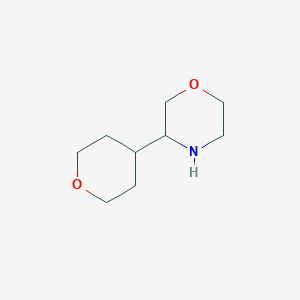

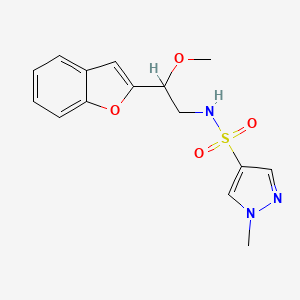
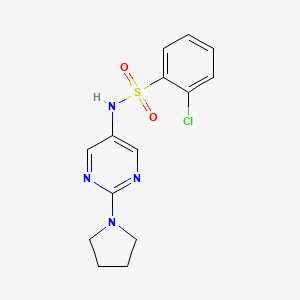
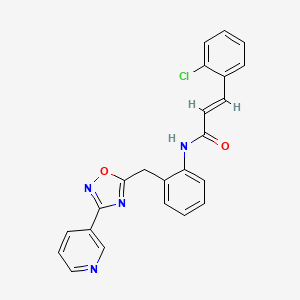

![3,4,7,9-tetramethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2436040.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-methoxybenzamide](/img/structure/B2436045.png)